Home > Products > Screening Compounds P12077 > 1-methyl-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]azepane-2-carboxamide
1-methyl-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]azepane-2-carboxamide -

1-methyl-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]azepane-2-carboxamide

Catalog Number: EVT-6143391
CAS Number:
Molecular Formula: C23H32N6O
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl N-[5[[4-(2-Pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl]-carbamate (CDRI Comp. 81-470)

  • Compound Description: This compound is a broad-spectrum anthelmintic agent. Research indicates it is effective against both Ancylostoma ceylanicum and Nippostrongylus brasiliensis, inhibiting glucose uptake and ATP production in these parasites. [] Notably, it exhibits a long prophylactic action against experimental ancylostomiasis when administered parenterally. []

Methy [5-[[4-(2-pyridinyl-1-piperazinyl] carbonyl]-1H- benzimidazol-2-yl] carbamate

  • Compound Description: This compound, also known as CDRI Compound 81-470, shows promising anthelmintic properties. Studies demonstrate its effectiveness against experimental ancylostomiasis, particularly when administered intramuscularly. This route of administration allows the compound to form a depot at the injection site, resulting in a prolonged presence in the body and sustained prophylactic action. []
  • Compound Description: This compound is a selective, silent 5-HT1A receptor antagonist. It is currently undergoing clinical development for its potential in treating anxiety and mood disorders. Human studies have shown that it exhibits dose-dependent occupancy of 5-HT1A receptors, reaching up to 72% occupancy at 2 hours post-dose. []

(+)-4-[(αR)-α-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide (SNC80)

  • Compound Description: SNC80 is a nonpeptidic δ-opioid agonist known to produce several behavioral effects, including antidepressant-like effects, locomotor stimulation, antinociception, and convulsions. [, , ] While it shows potential as a novel antidepressant therapy due to its sustained antidepressant-like effects, rapid tolerance development to its convulsive and locomotor-stimulating effects has been observed. [, , ] Interestingly, SNC80 has been shown to synergistically enhance the locomotor-activating effects of certain psychomotor stimulants, such as amphetamine and cocaine, but not those of direct dopamine agonists. [, ]

1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634)

  • Compound Description: This compound acts as a potent CCR5 antagonist, effectively inhibiting HIV-1 entry and replication in PBMCs. Sch-350634 exhibits favorable pharmacokinetic properties, demonstrating excellent oral bioavailability in preclinical models. []
  • Compound Description: This compound acts as a selective CCR5 antagonist, exhibiting potent activity against RANTES binding. It demonstrates subnanomolar activity in blocking viral entry and potent antiviral activity against various primary HIV-1 isolates. SCH 351125 also displays good oral bioavailability in preclinical studies. []

Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15)

  • Compound Description: This compound demonstrates neuroprotective properties in the context of Parkinson's disease (PD). It effectively prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced bradykinesia and influences the levels of PD markers following exposure to the same neurotoxin. []
  • Compound Description: This compound is a potent antagonist at 5-HT1A receptors. It demonstrates regional differences in its antagonistic effects, with competitive antagonism observed in the dorsal raphe nucleus (DRN) and partly noncompetitive antagonism in the hippocampus. []
  • Compound Description: WAY-101405 is a potent and selective, brain-penetrant, orally bioavailable 5-HT1A receptor "silent" antagonist. It exhibits efficacy in preclinical memory paradigms at doses where approximately 90% of the postsynaptic 5-HT1A receptors are occupied. These findings suggest its potential for treating cognitive dysfunction associated with psychiatric and neurological conditions. []

2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine (3b)

  • Compound Description: This compound is a high-affinity ligand for nicotinic acetylcholine receptors (nAChRs). Analogues based on its structure have been explored as potential positron emission tomography (PET) imaging agents for nAChRs. [, ]

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825)

  • Compound Description: This compound, also known as dasatinib (brand name Sprycel), is a potent pan-Src kinase inhibitor. It exhibits nanomolar to subnanomolar potencies in both biochemical and cellular assays, effectively inhibiting Src family kinases. Dasatinib demonstrates oral efficacy in inhibiting the proinflammatory cytokine IL-2 ex vivo in mice and reducing TNF levels in acute murine models of inflammation. [] Additionally, it shows promise in treating chronic myelogenous leukemia and is currently undergoing clinical trials. [, ]

2-methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714)

  • Compound Description: CP-724,714 is an anticancer drug that was discontinued from clinical studies due to observed hepatotoxicity. It undergoes metabolism by both CYPs and aldehyde oxidase (AO) in human hepatocytes. []

5-(2-(4-pyridinyl)vinyl)-6-chloro-3-((1-methyl-2-(S)-pyrrolidinyl)methoxy)pyridine (Me‐p‐PVC)

  • Compound Description: This compound is a high-affinity ligand for nicotinic acetylcholine receptors (nAChRs), and its carbon-11 radiolabeled form ([11C]Me‐p‐PVC) shows potential as a PET radioligand for imaging the α4β2* nAChR subtype in vivo. []

(+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide ((+)-21)

  • Compound Description: (+)-21, also known as SNC 80, is a highly selective δ-opioid receptor agonist. It exhibits potent agonist activity at δ receptors, while displaying significantly lower affinity for μ opioid receptors. [, ] This selectivity makes it a valuable tool for investigating the role of δ opioid receptors in various physiological processes, including analgesia and drug abuse. []
  • Compound Description: This compound is used in a direct spectrophotometric method for determining vanadium (V) in various samples, including biological samples like cabbage leaves, goat leaves, blood, urine, tap water, and plant materials. []

1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

  • Compound Description: BIBN4096BS acts as a calcitonin gene-related peptide (CGRP) receptor antagonist and demonstrates high selectivity for CGRP over adrenomedullin (AM) receptors. This compound has the potential to alleviate migraine symptoms. []
  • Compound Description: This compound is being investigated as a potential therapeutic agent for central nervous system disorders, inflammation, pain, and neovascularization. [, , ] Specifically, its potential in treating conditions like Alzheimer's disease, mania, and attention deficit disorders is being explored. []

2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide

  • Compound Description: This compound is identified as a genotoxic impurity (GTI) in Nevirapine, a drug commonly used to treat HIV-1 infection and AIDS. []
  • Compound Description: This compound is designed to minimize the organoleptic bitterness of coated tablets containing it. []

4-[Methyl(nitroso)amino]-1-(3-pyridinyl)-1-butanone (NNK)

  • Compound Description: NNK is a known carcinogen found in tobacco smoke. It is linked to lung cancer development and is currently being investigated for its potential to induce metabolic changes and epigenetic reprogramming in lung tissue. []

1-methyl-2-(3-pyridinyl)pyrrole (β-nicotyrine)

  • Compound Description: This tobacco alkaloid is metabolized in rabbit lung and liver microsomal preparations, primarily forming 3- and 4-pyrrolin-2-ones. [] Further autoxidation of these metabolites leads to the generation of 5-hydroxy-5-(3-pyridinyl)-3-pyrrolin-2-one. []
  • Compound Description: Piroxicam (PRX) is a non-steroidal anti-inflammatory drug with poor water solubility. To improve its biopharmaceutical properties, researchers are exploring the use of cocrystals. []
  • Compound Description: This compound serves as a lead compound for developing new 5-HT1A ligands. Modifications to the p-alkylbenzamido side chain of p-MPPI have been explored to optimize its binding affinity for the 5-HT1A receptor. []

3-(2-imidazo[1,2-b]pyridazin-3-yl-éthynyl)-4-méthyl-N-[4-[(4-méthyl-1-pipérazinyl)méthyl]-3-(trifluorométhyl)phényl]benzamide (Ponatinib)

  • Compound Description: Ponatinib is a tyrosine kinase inhibitor that forms a specific salt with hydrobromic acid (ponatinib hydrobromide). []
  • Compound Description: This compound is utilized in medicine as a therapeutic agent for both the prophylaxis and treatment of peptic ulcers. []
  • Compound Description: This compound is recognized for its applications in medicine. []

(S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700)

  • Compound Description: BMS-279700 is an orally active compound that effectively inhibits p56Lck and T-cell proliferation. This compound has demonstrated in vivo activity by blocking the production of proinflammatory cytokines such as IL-2 and TNFα. []
  • Compound Description: Omeprazole is a well-known proton pump inhibitor widely used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). []

(E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acryl amide (1a)

  • Compound Description: This compound serves as a parent compound in a series of 3-(3-pyridyl)acrylamides (including 16, 17, 19, and 26) and 5-(3-pyridyl)-2,4-pentadienamides (including 20-25) under investigation for their antiallergic activity. []
  • Compound Description: This compound is a PAF antagonist. []
  • Compound Description: This class of compounds is being investigated for its potential as antibacterial agents with a broad spectrum of activity. []
  • Compound Description: This compound functions as a chiral P,N,N-ligand in copper-catalyzed asymmetric propargylic substitution and cycloaddition reactions. []
  • Compound Description: ABT-670 acts as an orally bioavailable dopamine D4 agonist. It has been explored as a potential treatment for erectile dysfunction. ABT-670 exhibits good oral bioavailability across different species and demonstrates comparable efficacy, safety, and tolerability to ABT-724, a first-generation D4-selective agonist. []
  • Compound Description: This compound, along with its metal chelates, has been investigated for its antifungal activity. []

Properties

Product Name

1-methyl-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]azepane-2-carboxamide

IUPAC Name

1-methyl-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]azepane-2-carboxamide

Molecular Formula

C23H32N6O

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C23H32N6O/c1-27-13-6-2-3-9-20(27)23(30)26-18-19-8-7-12-25-22(19)29-16-14-28(15-17-29)21-10-4-5-11-24-21/h4-5,7-8,10-12,20H,2-3,6,9,13-18H2,1H3,(H,26,30)

InChI Key

YQEACOUVNGXZHQ-UHFFFAOYSA-N

SMILES

CN1CCCCCC1C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4

Canonical SMILES

CN1CCCCCC1C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.